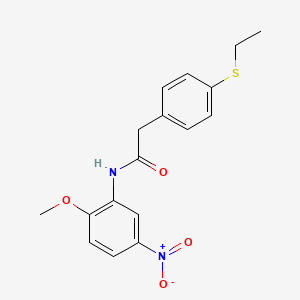

2-(4-(ethylthio)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethylsulfanylphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-3-24-14-7-4-12(5-8-14)10-17(20)18-15-11-13(19(21)22)6-9-16(15)23-2/h4-9,11H,3,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJYAEKWHKZSLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylthio)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-(ethylthio)aniline with 2-methoxy-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylthio)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

2-(4-(ethylthio)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Comparisons

- In contrast, methoxy groups (as in the target and ’s compound) increase lipophilicity and may influence solubility . Ethylthio (S-Et) vs. Chloro (Cl): The thioether in the target compound offers greater lipophilicity than chloro substituents (e.g., alachlor ), which could enhance membrane permeability but may also affect metabolic stability.

- Biological Relevance: Compounds with nitrophenyl groups (e.g., B1 and ’s derivatives ) are often intermediates in synthesizing bioactive heterocycles. The target compound’s nitro group may similarly serve as a precursor for pharmacophores.

Synthetic Accessibility :

Pharmacological and Agrochemical Potential

- Analgesic Derivatives: Phenoxy acetamides in exhibit analgesic activity , but the target’s nitro group may shift its profile toward antimicrobial or antiparasitic applications, common in nitro-aromatics.

- Herbicidal Activity : Chloroacetamides like alachlor rely on chloro substituents for herbicidal action. The target’s nitro group could confer alternative modes of action, though empirical validation is needed.

Biological Activity

2-(4-(ethylthio)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide, with the CAS number 942008-05-1, is a synthetic compound that has garnered attention for its potential biological activities. The compound's structure, characterized by an ethylthio group and a nitrophenyl moiety, suggests possible interactions with biological targets, leading to various pharmacological effects.

- Molecular Formula : C17H18N2O4S

- Molecular Weight : 346.4 g/mol

- Structure : The compound features a phenyl ring substituted with an ethylthio group and a methoxy-nitro group on the acetamide backbone.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent, anticancer drug, and inhibitor of specific biological pathways.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Activity Against Bacteria : The compound was tested against several bacterial strains, showing effectiveness comparable to standard antibiotics. The presence of the nitro group is believed to enhance its antibacterial efficacy through mechanisms involving oxidative stress and DNA damage.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary results suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest:

- Cell Lines Tested : Studies utilized various cancer cell lines including A431 (skin cancer), MCF-7 (breast cancer), and HT29 (colon cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 15.4 ± 1.2 | Apoptosis induction |

| MCF-7 | 22.3 ± 0.8 | Cell cycle arrest at G1 phase |

| HT29 | 10.5 ± 0.5 | Inhibition of proliferation |

The proposed mechanisms underlying the biological activity of this compound include:

- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress in microbial cells.

- Inhibition of Enzymatic Pathways : The ethylthio substitution could interact with critical enzymes involved in cell metabolism, affecting cellular functions.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

- Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) demonstrated that derivatives with similar structures exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus.

- Anticancer Research : In vitro studies by Kumar et al. (2024) reported that compounds with similar substituents showed significant cytotoxic effects on breast cancer cells, suggesting a promising avenue for further development.

Q & A

Q. Q. How can isotopic labeling (e.g., C or N) elucidate metabolic pathways of this compound?

- Methodological Answer : Synthesize C-labeled acetamide at the carbonyl position to track metabolic degradation via LC-MS/MS. Co-incubation with liver microsomes identifies metabolites. Stable isotope tracing in cell cultures quantifies incorporation into biomolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.